
15-Aminopentadecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Aminopentadecane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes a long carbon chain with an amino group (-NH2) at one end and a thiol group at the other. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Aminopentadecane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly forms the thiol .
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. For large-scale synthesis, the use of thiourea as a sulfur source is common due to its efficiency and cost-effectiveness. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
15-Aminopentadecane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, which are important in various biochemical processes.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding alkane.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used as substrates in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Hydrogen sulfide and alkanes
Substitution: Thioethers (sulfides) and other substituted products
Scientific Research Applications
15-Aminopentadecane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Aminopentadecane-1-thiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Decane-1-thiol: Similar in structure but lacks the amino group, making it less versatile in certain applications.
Cysteine: An amino acid with a thiol group, widely studied for its role in protein structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms, differing in reactivity and applications compared to thiols.
Uniqueness
15-Aminopentadecane-1-thiol is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications. The presence of both an amino and a thiol group makes it particularly valuable in biochemical and industrial contexts .
Properties
CAS No. |
203790-57-2 |
|---|---|
Molecular Formula |
C15H33NS |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
15-aminopentadecane-1-thiol |
InChI |
InChI=1S/C15H33NS/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |
InChI Key |
JKKKCDRCRRNQSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCN)CCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanimine N-oxide](/img/structure/B14268980.png)
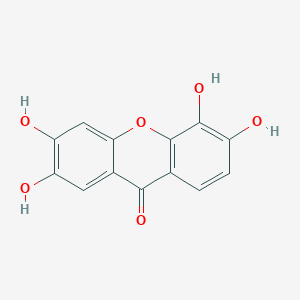
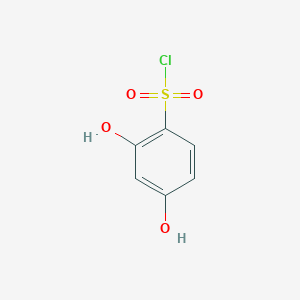
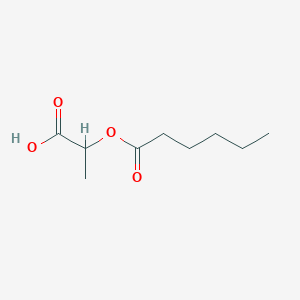
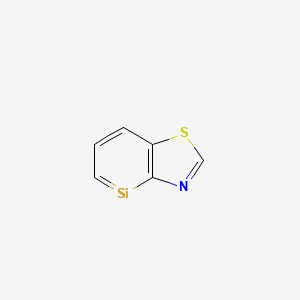
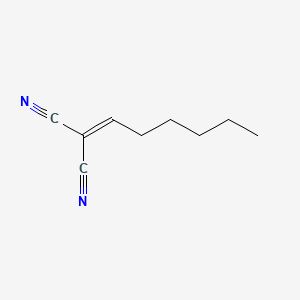
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
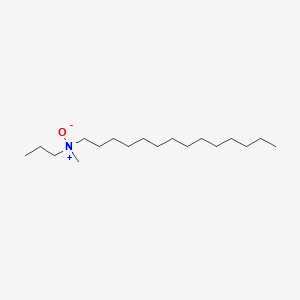
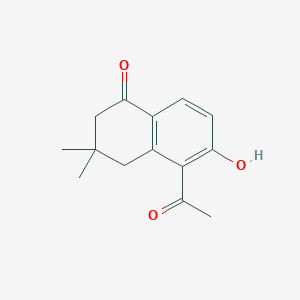

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)

